(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol
CAS No.: 309934-84-7
Cat. No.: VC8098768
Molecular Formula: C40H38O2
Molecular Weight: 550.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 309934-84-7 |
---|---|
Molecular Formula | C40H38O2 |
Molecular Weight | 550.7 g/mol |
IUPAC Name | 3-(4-tert-butylphenyl)-1-[3-(4-tert-butylphenyl)-2-hydroxynaphthalen-1-yl]naphthalen-2-ol |
Standard InChI | InChI=1S/C40H38O2/c1-39(2,3)29-19-15-25(16-20-29)33-23-27-11-7-9-13-31(27)35(37(33)41)36-32-14-10-8-12-28(32)24-34(38(36)42)26-17-21-30(22-18-26)40(4,5)6/h7-24,41-42H,1-6H3 |
Standard InChI Key | AHHNRWUMZXBXGH-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |
Canonical SMILES | CC(C)(C)C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)C(C)(C)C)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1,1'-bi-2-naphthol (BINOL) core substituted at the 3,3'-positions with 4-tert-butylphenyl groups. Its axial chirality arises from restricted rotation around the C1–C1' bond, with the (R)-configuration defined by the Cahn-Ingold-Prelog priority rules . Key structural attributes include:
Property | Value |
---|---|
Molecular Formula | C₄₀H₃₈O₂ |
Molecular Weight | 550.73 g/mol |
CAS Number (R-enantiomer) | 851615-06-0 |
CAS Number (S-enantiomer) | 309934-84-7 |
The tert-butyl groups impart steric bulk, stabilizing the chiral conformation and modulating electronic interactions .
Spectroscopic and Crystallographic Data
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NMR: The aromatic protons of the naphthol and tert-butylphenyl groups appear as distinct multiplets in the 6.5–8.5 ppm range, while tert-butyl protons resonate as a singlet near 1.4 ppm .
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X-ray Crystallography: Single-crystal analyses reveal dihedral angles of ~90° between the naphthol rings, consistent with atropisomeric rigidity .
Synthesis and Resolution
Synthetic Routes
(R)-3,3'-Bis(4-tert-butylphenyl)-1,1'-bi-2-naphthol is typically synthesized via sequential functionalization of BINOL:
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Electrophilic Substitution: Bromination of BINOL at the 6,6'-positions using Br₂ in CH₂Cl₂ at −75°C yields 6,6'-dibromo-BINOL .
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Cross-Coupling: Suzuki-Miyaura coupling of 6,6'-dibromo-BINOL with 4-tert-butylphenylboronic acid in the presence of Pd(PPh₃)₄ generates the 3,3'-diaryl product .
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Optical Resolution: Racemic mixtures are resolved via co-crystallization with chiral γ-amino acids (e.g., (S,S)-3-[(1-phenylethylamino)methyl]hexanoic acid), selectively precipitating the (R)-enantiomer .
Key Reaction Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Bromination | Br₂, CH₂Cl₂, −75°C, 2.5 h | 99% |
Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 100°C | 85% |
Resolution | Chiral co-crystal former, MeOH | 92% ee |
Physicochemical Properties
Solubility and Stability
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Solubility: Freely soluble in THF, DCM, and DMSO; poorly soluble in hexanes .
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Storage: Stable at −80°C for 6 months; gradual racemization occurs above 150°C .
Thermal and Optical Characteristics
Property | Value |
---|---|
Melting Point | 207–212°C (decomposition) |
Specific Rotation ([α]D²⁵) | +35.5° (c = 1, THF) |
λmax (UV-Vis) | 278 nm (ε = 12,500 M⁻¹cm⁻¹) |
Applications in Asymmetric Catalysis
Chiral Ligand in Metal Complexes
The compound coordinates transition metals (e.g., Ti, Al) to form catalysts for enantioselective reactions:
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Diels-Alder Reactions: Achieves >90% ee in cycloadditions using Al(III) complexes .
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Michael Additions: Induces up to 95% ee in β-ketoester additions to enones .
Organocatalysis
As a Brønsted acid catalyst, it facilitates:
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Mannich Reactions: Delivers α,β-diamino esters with 88% ee .
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Friedel-Crafts Alkylations: Yields indole derivatives with 94% ee .
Materials Science
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